2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Overview
Description
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is a heterocyclic compound that features a fused ring system containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological studies and applications.
Mechanism of Action
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in various cellular functions, including cell adhesion, proliferation, differentiation, migration, and matrix remodeling .
Mode of Action
This compound interacts with DDR1 by binding to it . This binding suppresses the kinase activity of DDR1 . The compound inhibits DDR1 signaling induced by collagen and the process of epithelial-mesenchymal transition .
Biochemical Pathways
The inhibition of DDR1 by this compound affects various biochemical pathways. Primarily, it impacts the collagen-induced DDR1 signaling pathway . By inhibiting this pathway, the compound can suppress the epithelial-mesenchymal transition, a critical process in cancer progression .
Result of Action
The result of the action of this compound is the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . This inhibition can suppress the colony formation of pancreatic cancer cells . The compound has also shown promising therapeutic efficacy in in vivo models of pancreatic cancer .
Biochemical Analysis
Biochemical Properties
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with ubiquitin E3 ligase cereblon, which induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These interactions are essential for its immunomodulatory and antitumor effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess pleiotropic antitumor effects, making it useful in the treatment of multiple myeloma and myelodysplastic syndrome . These effects are mediated through its interactions with transcription factors and other cellular proteins.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors . This degradation process is crucial for its therapeutic effects, as it modulates the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of specific enzymes . These interactions are essential for its biochemical and therapeutic effects, as they influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanobenzaldehyde with ammonia or primary amines under controlled conditions to form the isoindoline ring system. This reaction is often facilitated by the use of phase-transfer catalysts, which enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of automated reactors and continuous flow systems can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares a similar isoindoline core but has different substituents, leading to distinct biological activities.
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This derivative exhibits unique properties due to the presence of the azabicyclo moiety.
Uniqueness
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its specific amino and isoindoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-3H-isoindol-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQTSNCMFWNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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